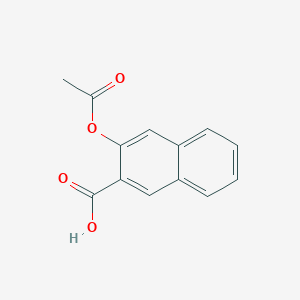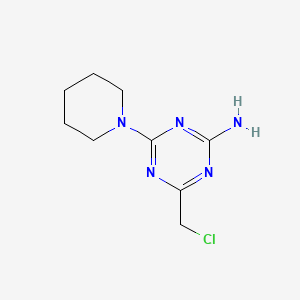![molecular formula C13H20N4O2 B1616433 Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane CAS No. 37337-65-8](/img/structure/B1616433.png)
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of formaldehyde with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane. It is widely used in various industrial applications due to its stability, durability, and resistance to heat and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves a step-growth polymerization reaction. This reaction can be catalyzed by either acidic or basic conditions. The process begins with the reaction of phenol with formaldehyde to form hydroxymethyl phenol. This intermediate then reacts with 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of a stable polymer network. The process may also involve the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phenolic compounds, while reduction reactions may yield reduced phenolic derivatives .
Applications De Recherche Scientifique
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves the formation of a stable polymer network through the reaction of phenol and formaldehyde. The polymerization process is facilitated by the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which acts as a cross-linking agent. This results in a highly stable and durable polymer with unique chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde, but without the inclusion of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane.
Urea-formaldehyde resin: Another related polymer formed by the reaction of urea with formaldehyde.
Melamine-formaldehyde resin: A polymer formed by the reaction of melamine with formaldehyde.
Uniqueness
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is unique due to the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which imparts additional stability and cross-linking to the polymer network. This results in enhanced mechanical properties and chemical resistance compared to other similar polymers .
Propriétés
Numéro CAS |
37337-65-8 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C6H6O.CH2O/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-6-4-2-1-3-5-6;1-2/h1-6H2;1-5,7H;1H2 |
Clé InChI |
NNMIKCDMTMJXQX-UHFFFAOYSA-N |
SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
SMILES canonique |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
| 37337-65-8 | |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)








